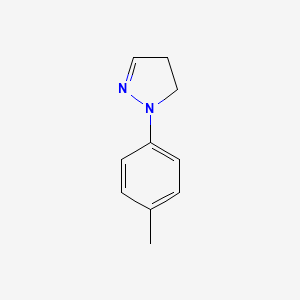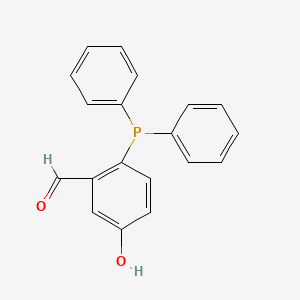
2-(Diphenylphosphino)-5-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)-5-hydroxybenzaldehyde is an organophosphorus compound that features both a phosphine and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with diphenylphosphine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism where the diphenylphosphine displaces the bromine atom on the benzaldehyde ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-5-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphine group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: 2-(Diphenylphosphino)-5-hydroxybenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-(Diphenylphosphino)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers through its phosphine group, influencing the reactivity and selectivity of the metal complex. The aldehyde and hydroxyl groups can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
2-(Diphenylphosphino)benzaldehyde: Similar in structure but lacks the hydroxyl group.
4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: Another diphosphine ligand with a different backbone structure.
Uniqueness
2-(Diphenylphosphino)-5-hydroxybenzaldehyde is unique due to the presence of both a phosphine and an aldehyde functional group on the same molecule, along with a hydroxyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
351418-52-5 |
|---|---|
Molecular Formula |
C19H15O2P |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-diphenylphosphanyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H15O2P/c20-14-15-13-16(21)11-12-19(15)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H |
InChI Key |
CRYVKRNGSFPJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


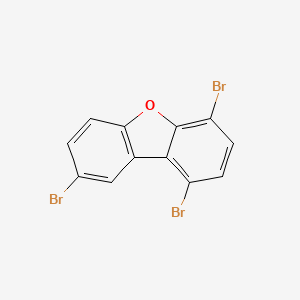


![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
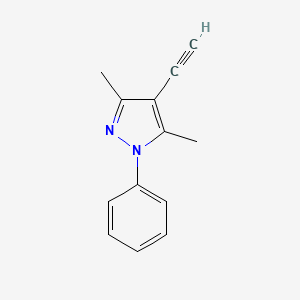
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
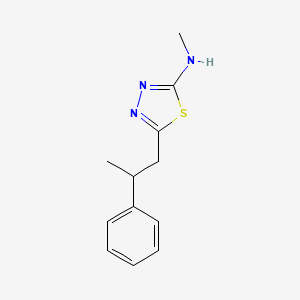
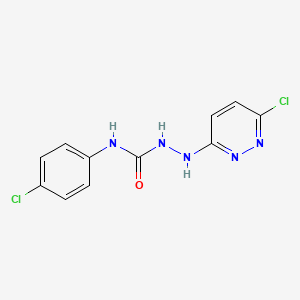

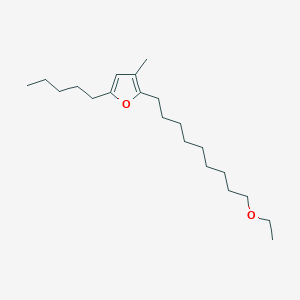
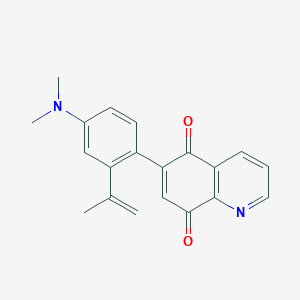
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
